molecular formula C12H16N2S B2998091 2-(isopentylthio)-1H-benzo[d]imidazole CAS No. 100255-10-5

2-(isopentylthio)-1H-benzo[d]imidazole

Cat. No.: B2998091
CAS No.: 100255-10-5
M. Wt: 220.33
InChI Key: FMYZISVQEBCWQS-UHFFFAOYSA-N
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Description

2-(Isopentylthio)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core with an isopentylthio substituent at the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the isopentylthio group enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopentylthio)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Isopentylthio Group: The isopentylthio group can be introduced via nucleophilic substitution reactions. For instance, the benzimidazole core can be treated with isopentylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The sulfur atom in the isopentylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

2-(Isopentylthio)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 2-(isopentylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isopentylthio group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzimidazole core can interact with various biomolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    2-(Methylthio)-1H-benzo[d]imidazole: Similar structure but with a methylthio group instead of an isopentylthio group.

    2-(Ethylthio)-1H-benzo[d]imidazole: Contains an ethylthio group.

    2-(Propylthio)-1H-benzo[d]imidazole: Contains a propylthio group.

Uniqueness: The isopentylthio group in 2-(isopentylthio)-1H-benzo[d]imidazole provides increased lipophilicity compared to its shorter-chain analogs, potentially enhancing its biological activity and membrane permeability. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-(3-methylbutylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-9(2)7-8-15-12-13-10-5-3-4-6-11(10)14-12/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYZISVQEBCWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901103664
Record name 2-(3-methylbutylsulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901103664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100255-10-5
Record name 2-(3-methylbutylsulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901103664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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